molecular formula C19H15N5O2 B2745399 N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1251576-96-1

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2745399
CAS RN: 1251576-96-1
M. Wt: 345.362
InChI Key: JVIZPCVLLSMMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Behaviour and Cytotoxicity

Studies have shown that compounds structurally related to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit interesting coordination behaviors with metals, notably palladium(II). These complexes demonstrate significant in vitro cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer therapy (Omondi et al., 2021).

Anticonvulsant Activity

Tetracyclic indole derivatives related to the compound have been synthesized and tested for anticonvulsant activity. Some of these compounds showed promising results, indicating potential for further exploration as anticonvulsant drugs (Stanton & Ackerman, 1983).

Chemical Reactivity

The reactions of pyrrole-2,3-diones with hydrazine hydrate and other reactants to yield derivatives of pyrazole-3-carboxamide and quinoxaline-2-one derivatives have been explored. These studies contribute to our understanding of the chemical reactivity of such compounds and their potential applications in synthesizing new chemical entities (Sarıpınar et al., 2007).

Corrosion Inhibition

Carboxamide derivatives, including those similar to the compound of interest, have been studied for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies highlight the importance of such compounds in industrial applications, particularly in protecting metals from corrosion (Erami et al., 2019).

Antimicrobial and Antitubercular Activities

Novel carboxamide derivatives of 2-quinolones have been synthesized and evaluated for their antimicrobial and antitubercular activities. The results suggest these compounds possess significant bioactivity, making them candidates for further investigation as potential antimicrobial agents (Kumar et al., 2014).

properties

IUPAC Name

1-methyl-6-oxo-N-(2-pyrrol-1-ylquinolin-8-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-23-17(25)10-8-15(22-23)19(26)20-14-6-4-5-13-7-9-16(21-18(13)14)24-11-2-3-12-24/h2-12H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIZPCVLLSMMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.